molecular formula C22H22ClNO4 B11397102 2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B11397102
M. Wt: 399.9 g/mol
InChI Key: CNHZFAYEBTUNDG-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, a furan moiety, and an acetamide group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate halogenating agent to form the corresponding phenoxy intermediate.

    Coupling with Furan-2-ylmethylamine: The phenoxy intermediate is then coupled with furan-2-ylmethylamine under suitable conditions, such as the presence of a base and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-2-methylphenoxy)-N-methylacetamide: Lacks the furan and methoxyphenyl groups, resulting in different chemical properties and applications.

    2-(4-Methoxyphenoxy)-N-[(furan-2-yl)methyl]acetamide:

Uniqueness

2-(4-Chloro-2-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C22H22ClNO4

Molecular Weight

399.9 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C22H22ClNO4/c1-16-12-18(23)7-10-21(16)28-15-22(25)24(14-20-4-3-11-27-20)13-17-5-8-19(26-2)9-6-17/h3-12H,13-15H2,1-2H3

InChI Key

CNHZFAYEBTUNDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=C(C=C2)OC)CC3=CC=CO3

Origin of Product

United States

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